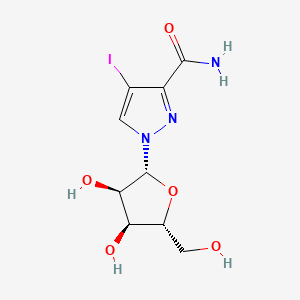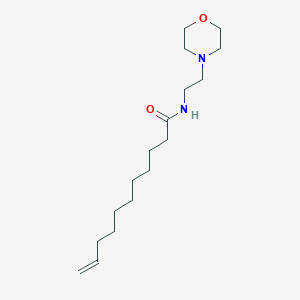
N-(2-Morpholinoethyl)-10-undecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinoethyl)-10-undecenamide is a chemical compound that features a morpholine ring attached to an undecenamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-10-undecenamide typically involves the reaction of 10-undecenoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction conditions might be adjusted to ensure complete conversion and easy purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Morpholinoethyl)-10-undecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Alkyl halides for nucleophilic substitution on the morpholine ring.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Amines: Formed from the reduction of the amide group.
Substituted Morpholines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholinoethyl)-10-undecenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.
Wirkmechanismus
The mechanism of action of N-(2-Morpholinoethyl)-10-undecenamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the undecenamide chain can influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Morpholinoethyl)benzamide: Similar structure but with a benzamide group instead of an undecenamide chain.
N-(2-Morpholinoethyl)carbodiimide: Contains a carbodiimide group, used as a coupling agent in peptide synthesis.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group, investigated for its cytotoxic effects in cancer cells.
Uniqueness
N-(2-Morpholinoethyl)-10-undecenamide is unique due to its combination of a morpholine ring and an undecenamide chain, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
102613-07-0 |
|---|---|
Molekularformel |
C17H32N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)undec-10-enamide |
InChI |
InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-17(20)18-11-12-19-13-15-21-16-14-19/h2H,1,3-16H2,(H,18,20) |
InChI-Schlüssel |
DYKZMLNOCOXCRV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




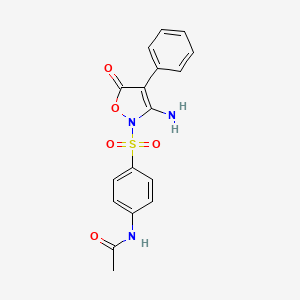


![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
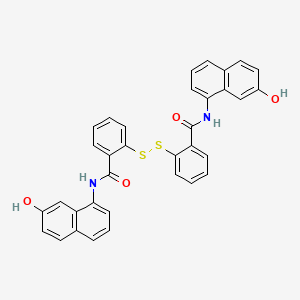
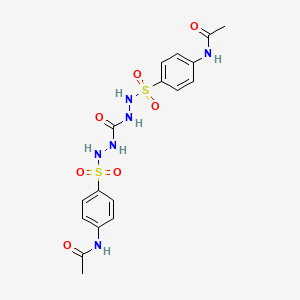

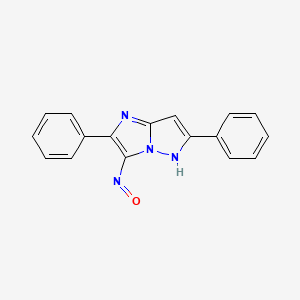
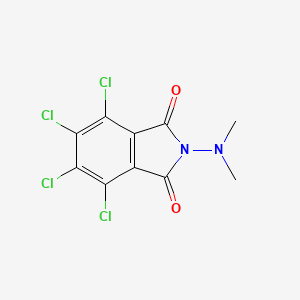
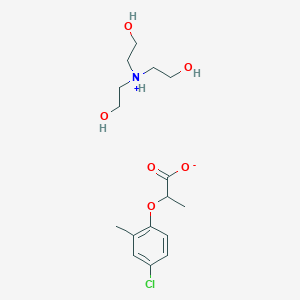
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
